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Compound of Interest

Compound Name: Chromium arsenide

Cat. No.: B1143705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally measured and theoretically

calculated electronic properties of Chromium Arsenide (CrAs). The emergence of

unconventional superconductivity in CrAs under pressure has spurred intensive research into

its electronic structure. Cross-validation of data from various experimental techniques and

theoretical models is crucial for a comprehensive understanding of its behavior. This document

summarizes key quantitative data, details the experimental protocols used for these

measurements, and illustrates the workflow for cross-validation.

Data Presentation: A Comparative Analysis of
Electronic Properties
The electronic properties of CrAs have been investigated using both experimental techniques,

such as the de Haas-van Alphen (dHvA) effect, and theoretical approaches like Density

Functional Theory (DFT). While a direct quantitative comparison between Angle-Resolved

Photoemission Spectroscopy (ARPES) and DFT for CrAs is not readily available in the current

literature, a comparison of dHvA data and DFT calculations provides valuable insights.
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Property Experimental (dHvA) Theoretical (DFT)

dHvA Frequency (T) 220 (Ambient Pressure)[1] Not Directly Calculated

up to 3480 (Above Critical

Pressure, P > 0.7 GPa)[1]

Cyclotron Effective Mass (m₀) 0.9 (Ambient Pressure)[1] Not Directly Calculated

up to 7.6 (Above Critical

Pressure, P > 0.7 GPa)[1]

Magnetic Moment (μB/Cr) In good agreement with DFT[2] ~1.7 (Ambient Pressure)

Fermi Surface

Small Fermi surface at ambient

pressure; larger Fermi

surfaces emerge above the

critical pressure.[1]

Calculations show a strong

dependence of the Fermi

surface on the unit cell volume

(pressure).

Note: The theoretical values for dHvA frequency and cyclotron effective mass are not typically

direct outputs of standard DFT calculations but can be derived from the calculated band

structure. The statement "in good agreement with experimental data" regarding the magnetic

moment is from DFT studies, though the specific experimental values were not presented in the

same publications. The absence of a direct quantitative comparison between ARPES and DFT

for CrAs highlights a gap in the current research landscape and an opportunity for future

investigations.

Experimental Protocols
Detailed methodologies are essential for the reproduction and validation of experimental

results. Below are outlines of the key experimental techniques used to probe the electronic

properties of CrAs.

de Haas-van Alphen (dHvA) Effect Measurements
The dHvA effect is a quantum mechanical phenomenon where the magnetic susceptibility of a

metal oscillates as a function of the inverse of an applied magnetic field. These oscillations

provide direct information about the extremal cross-sectional areas of the Fermi surface.
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Methodology:

Sample Preparation: High-quality single crystals of CrAs are required. These are typically

grown using a flux method.

Measurement Setup: The measurements are performed at very low temperatures (typically

below 1 K) and in high magnetic fields (up to and exceeding 15 T). A piston-cylinder type

pressure cell is used to apply hydrostatic pressure. Daphne 7474 oil is commonly used as

the pressure-transmitting medium.

Detection: The dHvA oscillations are detected using a field modulation technique. A small AC

modulation field is superimposed on the main DC magnetic field. The resulting oscillations in

the magnetization are detected by a pickup coil and measured using a lock-in amplifier.

Data Analysis: The oscillatory signal is analyzed as a function of the inverse magnetic field

(1/B). A Fast Fourier Transform (FFT) of the data reveals the dHvA frequencies, which are

directly proportional to the extremal Fermi surface cross-sectional areas. The temperature

dependence of the oscillation amplitude is used to determine the cyclotron effective mass of

the charge carriers.

Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique used to directly observe the electronic band

structure of materials. It is based on the photoelectric effect.

Methodology:

Sample Preparation: Single crystals of CrAs are cleaved in situ under ultra-high vacuum

(UHV) conditions to expose a clean, atomically flat surface.

Photon Source: A monochromatic light source, typically a synchrotron beamline or a UV

laser, is used to generate photons of a specific energy.

Photoelectron Detection: The incident photons excite electrons from the sample. An electron

energy analyzer measures the kinetic energy and the emission angle of these

photoelectrons.
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Data Analysis: By conserving energy and momentum, the binding energy and the crystal

momentum of the electron within the solid can be determined from the measured kinetic

energy and emission angle. This allows for the direct mapping of the electronic band

dispersion and the Fermi surface. For transition metal pnictides like CrAs, soft X-ray ARPES

can be particularly useful for its enhanced bulk sensitivity.

Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the

electronic structure of many-body systems.

Methodology:

Structural Input: The calculations begin with the experimentally determined crystal structure

of CrAs as input.

Computational Method: A first-principles calculation is performed using a DFT package (e.g.,

VASP, Quantum ESPRESSO). The generalized gradient approximation (GGA) or local

density approximation (LDA) is often used for the exchange-correlation functional.

Calculation Parameters: Key parameters such as the plane-wave cutoff energy and the k-

point mesh for Brillouin zone integration are chosen to ensure convergence of the total

energy.

Output and Analysis: The calculations yield the electronic band structure, density of states

(DOS), and Fermi surface. From these, other electronic properties such as magnetic

moments can be derived and compared with experimental results. To simulate the effects of

pressure, the calculations are repeated for different unit cell volumes.

Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of electronic

property measurements of CrAs, integrating experimental and theoretical approaches.
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Caption: Workflow for cross-validating CrAs electronic properties.
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To cite this document: BenchChem. [Cross-Validation of Electronic Property Measurements
in CrAs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143705#cross-validation-of-cras-electronic-
property-measurements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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